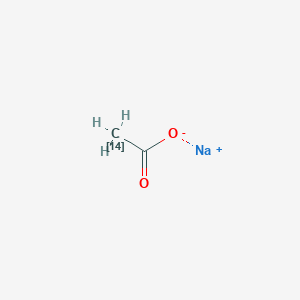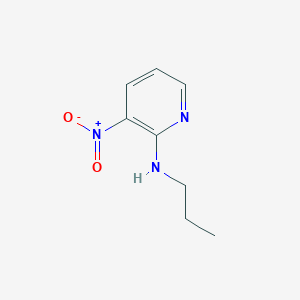
Sodium;acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;acetate, also known as acetic acid-2-14C sodium salt, is a radiolabeled compound where the carbon-2 position of the acetate molecule is labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical research to trace metabolic pathways and study the kinetics of biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;acetate can be synthesized by reacting acetic acid-2-14C with sodium hydroxide. The reaction is straightforward and involves the neutralization of the acid with the base to form the sodium salt:
CH3COOH-2-14C+NaOH→CH3COONa-2-14C+H2O
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of radioactive materials and ensuring that the final product is free from contaminants. The reaction is typically carried out in a controlled environment to prevent any loss of the radioactive isotope.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium acetate can react with alkyl halides in the presence of a base to form esters.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Ethanol (CH3CH2OH).
Substitution: Esters such as ethyl acetate (CH3COOCH2CH3).
Aplicaciones Científicas De Investigación
Sodium;acetate is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of acetate into various biomolecules.
Medicine: Used in diagnostic imaging and to study metabolic disorders.
Industry: Applied in the production of radiolabeled compounds for research and development.
Mecanismo De Acción
The mechanism by which Sodium;acetate exerts its effects is primarily through its incorporation into metabolic pathways. The radioactive carbon-14 isotope allows researchers to track the movement and transformation of the acetate molecule within biological systems. This helps in understanding the metabolic fate of acetate and its role in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium formate (HCOONa)
- Sodium propionate (CH3CH2COONa)
- Potassium acetate (CH3COOK)
- Calcium acetate (Ca(CH3COO)2)
Uniqueness
Sodium;acetate is unique due to its radiolabeled carbon-14 isotope, which makes it an invaluable tool for tracing and studying metabolic pathways. Unlike its non-radioactive counterparts, this compound provides a means to visualize and quantify biochemical processes in real-time.
Propiedades
Fórmula molecular |
C2H3NaO2 |
|---|---|
Peso molecular |
84.026 g/mol |
Nombre IUPAC |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+2; |
Clave InChI |
VMHLLURERBWHNL-DEQYMQKBSA-M |
SMILES |
CC(=O)[O-].[Na+] |
SMILES isomérico |
[14CH3]C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[4-(Dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644694.png)




![6-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B1644716.png)
![2-[(4-Methoxybenzyl)amino]nicotinonitrile](/img/structure/B1644719.png)





![2-[4-(2-Amino-ethyl)-phenyl]-acetamidine](/img/structure/B1644735.png)
